3-Bromo-2-methylpyrazolo[1,5-a]pyridine
Description
Significance of Nitrogen-Containing Heterocycles in Synthetic Chemistry
Nitrogen-containing heterocycles are of paramount importance in synthetic chemistry due to their diverse chemical reactivity and biological activity. chemicalbook.com Constituting a significant portion of approved pharmaceuticals, these scaffolds are integral to the design and discovery of new therapeutic agents. nih.govacs.org The nitrogen atoms within these rings can act as hydrogen bond donors or acceptors, enabling precise molecular interactions with biological targets such as enzymes and receptors. nih.gov This ability to form specific, directed bonds is a key reason why over 75% of FDA-approved small-molecule drugs feature a nitrogen-containing heterocyclic moiety. nih.gov
Beyond their medicinal applications, these compounds are crucial in materials science, serving as components of conducting polymers and dyes. chemicalbook.com They also function as versatile ligands in transition-metal catalysis and as organocatalysts, highlighting their broad utility in facilitating chemical transformations. bldpharm.com The continuous demand for novel structures with enhanced biological activities drives ongoing research into more efficient and general methods for the synthesis and functionalization of these vital chemical entities. bldpharm.com
Overview of Pyrazolo[1,5-a]pyridine (B1195680) as a Privileged Scaffold for Structural Diversity
Among the myriad of nitrogen-containing heterocycles, the pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry and drug discovery. uni.luchemicalbook.com This fused bicyclic system, comprising a pyrazole (B372694) ring fused to a pyridine (B92270) ring, offers a rigid and planar framework that is highly amenable to chemical modification. uni.luchemicalbook.com Its structural versatility allows for the introduction of various substituents at multiple positions, leading to a wide array of derivatives with diverse pharmacological profiles. uni.luchemicalbook.com
The pyrazolo[1,5-a]pyrimidine (B1248293) class of compounds, a related and often studied scaffold, has been identified as a privileged structure for library synthesis. uni.lu This is due to the core molecule's key characteristics that allow for extensive and diverse substitution.
Structural Framework and Core Modifications
The fundamental structure of pyrazolo[1,5-a]pyridine provides a robust platform for synthetic exploration. The fused ring system's rigidity and planarity are key features that influence its interaction with biological targets. uni.luchemicalbook.com Modifications can be readily made at various positions around the periphery of the scaffold, allowing for the fine-tuning of electronic properties, lipophilicity, and steric bulk. uni.lu This synthetic tractability is a primary reason for its "privileged" status, as it enables chemists to systematically alter the molecule's structure to optimize its biological activity and pharmacokinetic properties. sigmaaldrich.com The main synthesis route for pyrazolo[1,5-a]pyrimidines, a similar scaffold, allows for versatile structural modifications at positions 2, 3, 5, 6, and 7. chemicalbook.com
Importance in Combinatorial Library Design
The synthetic accessibility and the ability to introduce diverse functional groups make the pyrazolo[1,5-a]pyridine scaffold an ideal candidate for combinatorial library design. chemicalbook.comsigmaaldrich.com Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds, which can then be screened for biological activity. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized in this approach to generate libraries of compounds for drug discovery programs. uni.lu The ability to create a diverse set of molecules from a common core structure accelerates the identification of lead compounds with desired therapeutic properties. mdpi.com
Contextualization of Halogenated Pyrazolo[1,5-a]pyridines as Key Synthetic Intermediates
Halogenated organic compounds are indispensable tools in organic synthesis, serving as versatile intermediates for the construction of more complex molecules. The introduction of a halogen atom, such as bromine, onto the pyrazolo[1,5-a]pyridine scaffold significantly enhances its synthetic utility. The carbon-halogen bond can be readily transformed through a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups. bldpharm.com
This strategic functionalization is crucial for exploring the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyridine derivatives. nih.gov The synthesis of halogenated pyrazolo[1,5-a]pyrimidines is often achieved through electrophilic halogenation using reagents like N-bromosuccinimide (NBS). chemicalbook.com These halogenated intermediates are therefore critical building blocks in the development of novel compounds with potential therapeutic applications. bldpharm.com
Focus on 3-Bromo-2-methylpyrazolo[1,5-a]pyridine within the Pyrazolo[1,5-a]pyridine Chemical Space
Within the extensive family of pyrazolo[1,5-a]pyridine derivatives, This compound emerges as a compound of significant synthetic interest. Its structure features a bromine atom at the 3-position and a methyl group at the 2-position of the pyrazolo[1,5-a]pyridine core. While extensive, detailed research focusing solely on this specific compound is not widely available in the public domain, its chemical properties and potential reactivity can be inferred from the behavior of related halogenated heterocycles.
The presence of the bromine atom at the 3-position makes it a prime candidate for use as a synthetic intermediate. This position is often reactive and allows for the introduction of new functional groups through various cross-coupling reactions. The methyl group at the 2-position can influence the electronic properties and steric environment of the molecule, potentially affecting its reactivity and interaction with biological targets.
Below is a data table summarizing the key identifiers and predicted properties for this compound.
| Property | Value |
| Molecular Formula | C8H7BrN2 |
| Molecular Weight | 211.06 g/mol |
| CAS Number | 1427433-67-3 |
| Predicted XlogP | 2.2 |
| Predicted Hydrogen Bond Donor Count | 0 |
| Predicted Hydrogen Bond Acceptor Count | 2 |
| Predicted Rotatable Bond Count | 0 |
Data sourced from PubChem CID 58094824. uni.lu
The strategic placement of the bromo and methyl groups on the privileged pyrazolo[1,5-a]pyridine scaffold positions this compound as a valuable building block for the synthesis of more complex and potentially biologically active molecules. Its utility in the construction of diverse chemical libraries warrants further investigation to fully unlock its potential in advanced organic synthesis and drug discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methylpyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-8(9)7-4-2-3-5-11(7)10-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXNUGAFNDHRDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC=CC2=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53902-98-0 | |
| Record name | 3-bromo-2-methylpyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Post Synthetic Functionalization of 3 Bromo 2 Methylpyrazolo 1,5 a Pyridine
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the C3 position of the pyrazole (B372694) ring is well-suited for a range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is one of the most effective methods for forming biaryl structures by reacting an organohalide with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. This reaction is widely applied to heteroaryl bromides, including 3-bromopyridine (B30812) derivatives. researchgate.netmdpi.com The coupling of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine with various aryl and heteroaryl boronic acids is expected to proceed efficiently at the C3 position.
Research on the analogous 3-bromo-pyrazolo[1,5-a]pyrimidine scaffold demonstrates that C3-arylation can be achieved with a wide variety of boronic acids. nih.govrsc.orgresearchgate.net Successful coupling often requires careful optimization of the catalyst system, with palladium complexes bearing specialized phosphine (B1218219) ligands like XPhos being used to prevent side reactions such as debromination. nih.govrsc.orgresearchgate.net Microwave-assisted protocols have also been shown to enhance reaction efficiency for these types of substrates. rsc.orgresearchgate.net
Table 1: Representative Suzuki-Miyaura Coupling Conditions on Analogous Heterocyclic Systems
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 3-Bromopyridine | Phenyltrifluoroborate | Pd(OAc)₂ | K₂CO₃ | Water | High |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Arylboronic acids | XPhosPdG2/XPhos | Various | Dioxane | Good to Excellent nih.govrsc.orgresearchgate.net |
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is a reliable method for introducing alkynyl moieties onto heterocyclic cores.
The C3-bromo position of the pyrazolo[1,5-a]pyridine (B1195680) ring is an ideal site for Sonogashira coupling. Studies on related 3-halo-pyrazolo[1,5-a]pyrimidine systems confirm that C3-alkynylation proceeds effectively. For instance, 2-methyl-7-phenyl-3-iodopyrazolo[1,5-a]pyrimidine has been successfully coupled with phenylacetylene (B144264) to generate the corresponding 3-(phenylethynyl) derivative. nih.gov Similar reactivity is expected for this compound, allowing for the synthesis of a diverse range of C3-alkynylated products. The reaction is typically carried out under mild conditions with an amine base. wikipedia.orgorganic-chemistry.orgresearchgate.net
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov This transformation allows for the introduction of vinyl groups at the C3 position of the pyrazolo[1,5-a]pyridine core. The reaction typically proceeds with high stereoselectivity, favoring the trans isomer. organic-chemistry.org
The pyrazolo[1,5-a]pyridine ring contains multiple positions that can be functionalized. In di- or tri-halogenated derivatives, regioselective cross-coupling can be achieved by exploiting the different electronic environments of the halogenated positions. Generally, halogens on the electron-deficient pyridine (B92270) ring (positions C4-C7) are more susceptible to nucleophilic aromatic substitution and can exhibit different reactivity in cross-coupling compared to halogens on the electron-rich pyrazole ring (C2-C3).
In related pyrazolo[1,5-a]pyrimidine (B1248293) systems, sequential cross-coupling reactions have been demonstrated. For example, after an initial Suzuki coupling at the C3 position, a second coupling can be performed at the C5 position after activation of the C5-hydroxyl group. nih.govrsc.orgresearchgate.net This strategy allows for the controlled, stepwise introduction of different aryl groups onto the heterocyclic scaffold. researchgate.net This suggests that a di-halogenated pyrazolo[1,5-a]pyridine could be selectively functionalized at one position (e.g., C3) while leaving another (e.g., C5 or C7) available for a subsequent transformation.
Nucleophilic Substitution Reactions Involving the Bromine Atom
Direct nucleophilic aromatic substitution (SNAr) of an unactivated aryl halide like this compound is generally difficult. The C-Br bond at the C3 position on the electron-rich pyrazole ring is not sufficiently activated towards attack by common nucleophiles. Such reactions typically require either strong electron-withdrawing groups ortho or para to the leaving group or the use of transition metal catalysis (e.g., Buchwald-Hartwig amination) to proceed. In some heterocyclic systems, nucleophilic substitution can be facilitated by the presence of a nearby heteroatom, but this is less common for the C3 position of this specific scaffold. mdpi.com
Electrophilic Aromatic Substitution Reactions on the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine ring system is a fusion of an electron-rich pyrazole ring and an electron-deficient pyridine ring. This electronic dichotomy governs the regioselectivity of electrophilic aromatic substitution reactions. The pyrazole moiety is the more reactive component towards electrophiles.
Theoretical and experimental studies on the parent pyrazolo[1,5-a]pyrimidine system show that electrophilic attack, such as nitration and halogenation, preferentially occurs at the C3 position. rsc.org In the case of this compound, the C3 position is already blocked. The directing effects of the existing methyl and bromo substituents, along with the deactivating effect of the pyridine ring nitrogen, would influence the position of any further electrophilic attack. The next most likely positions for substitution would be on the pyridine ring, but this typically requires harsher reaction conditions due to its π-deficient nature.
Directed Metalation and Functionalization Strategies
Directed metalation, particularly lithiation, is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. znaturforsch.com This strategy relies on the presence of a directing metalation group (DMG) that coordinates with an organolithium reagent, facilitating deprotonation at an adjacent position. In the context of substituted pyridines, the nitrogen atom within the ring can act as a directing group, although its influence can be modulated by other substituents present on the ring. znaturforsch.com
For this compound, the pyridine ring presents several C-H bonds that are potentially amenable to deprotonation. The regioselectivity of such a reaction is influenced by both the electronic effects of the fused pyrazole ring and the substituents, as well as the steric environment around each C-H bond. While specific studies on the directed metalation of this compound are not extensively detailed in publicly available literature, the general principles of pyridine chemistry suggest that the positions ortho to the pyridine nitrogen (C-7) and potentially the C-4 position are the most likely sites for deprotonation.
The choice of the lithiating agent, such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), or lithium diisopropylamide (LDA), and the reaction conditions, including temperature and solvent, are critical in controlling the outcome of the metalation reaction. znaturforsch.com For instance, the use of sterically hindered bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can favor deprotonation at less sterically hindered positions. rsc.org
Once the lithiated intermediate is formed, it can be quenched with a variety of electrophiles to introduce new functional groups. This two-step sequence allows for the installation of a wide range of substituents, including alkyl, aryl, silyl, and carbonyl groups. A subsequent transmetalation step, for example with zinc chloride (ZnCl2), can generate an organozinc reagent, which can then participate in transition metal-catalyzed cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds with aryl or vinyl halides. znaturforsch.com
Table 1: Potential Directed Metalation and Functionalization of this compound
| Position | Proposed Reagents | Potential Electrophiles | Resulting Functional Group |
| C-7 | 1. LDA, THF, -78 °C | 1. DMF | -CHO |
| 2. n-BuLi, TMEDA, -78 °C | 2. I2 | -I | |
| 3. TMPMgCl·LiCl | 3. (CH3)3SiCl | -Si(CH3)3 | |
| C-4 | 1. n-BuLi, THF, -78 °C | 1. CO2 | -COOH |
| 2. sec-BuLi, TMEDA, -78 °C | 2. R-CHO | -CH(OH)R |
Note: This table represents plausible reaction pathways based on general principles of pyridine chemistry, pending specific experimental validation for this compound.
Derivatization for Enhanced Structural Complexity
The bromine atom at the 3-position of this compound serves as a versatile handle for a variety of post-synthetic modifications, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in building molecular complexity by forming new carbon-carbon and carbon-heteroatom bonds.
One of the most widely employed methods for the derivatization of aryl and heteroaryl halides is the Suzuki-Miyaura cross-coupling reaction. mdpi.com This reaction typically involves the use of a palladium catalyst, a base, and an organoboron reagent (e.g., a boronic acid or boronic ester) to introduce a new aryl, heteroaryl, or vinyl group at the position of the halogen. For this compound, a Suzuki-Miyaura coupling would allow for the synthesis of a wide array of 3-aryl or 3-heteroaryl derivatives. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and functional group tolerance. mdpi.com
In addition to Suzuki-Miyaura coupling, other palladium-catalyzed reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be envisioned for the derivatization of the 3-bromo position. The Sonogashira coupling, for instance, would enable the introduction of an alkyne moiety, which can serve as a precursor for further transformations. The Buchwald-Hartwig amination would allow for the formation of a C-N bond, introducing various amine functionalities.
The combination of directed metalation at one of the C-H positions on the pyridine ring followed by a cross-coupling reaction at the C-3 position allows for a multi-directional approach to enhance the structural complexity of the this compound scaffold. This sequential functionalization strategy enables the synthesis of highly substituted pyrazolo[1,5-a]pyridine derivatives with precise control over the substitution pattern.
Table 2: Potential Derivatization Reactions at the C-3 Position of this compound
| Reaction Type | Coupling Partner | Catalyst/Reagents | Resulting Structure |
| Suzuki-Miyaura | Ar-B(OH)2 | Pd(PPh3)4, K2CO3 | 3-Aryl-2-methylpyrazolo[1,5-a]pyridine |
| Sonogashira | R-C≡CH | PdCl2(PPh3)2, CuI, Et3N | 3-Alkynyl-2-methylpyrazolo[1,5-a]pyridine |
| Heck | H2C=CHR | Pd(OAc)2, P(o-tol)3, Et3N | 3-Vinyl-2-methylpyrazolo[1,5-a]pyridine |
| Buchwald-Hartwig | R2NH | Pd2(dba)3, BINAP, NaOtBu | 3-(Dialkylamino)-2-methylpyrazolo[1,5-a]pyridine |
Note: The conditions and outcomes presented are illustrative and based on established cross-coupling methodologies.
The ability to selectively functionalize both the pyrazole and pyridine rings of this compound underscores its value as a versatile building block in the synthesis of complex heterocyclic molecules for various applications.
Advanced Spectroscopic and Computational Characterization of 3 Bromo 2 Methylpyrazolo 1,5 a Pyridine and Analogs
Structural Elucidation via X-ray Crystallography
X-ray crystallography stands as the gold standard for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of atoms in space, providing unparalleled detail about bond lengths, bond angles, and stereochemistry.
While the specific crystal structure for 3-Bromo-2-methylpyrazolo[1,5-a]pyridine is not widely reported, data from closely related pyrazolo[1,5-a]pyrimidine (B1248293) analogs provides a robust model for its expected structural features. researchgate.net X-ray diffraction studies on compounds such as 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine definitively confirm the regioselectivity of substitution. researchgate.net These analyses verify that the bromine atom is attached to the C3 position of the pyrazole (B372694) ring and the methyl group is at the C2 position, resolving any ambiguity that might arise from the synthesis.
The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of non-covalent inter- and intramolecular interactions. nih.gov Analysis of analogs of this compound reveals several key interactions that stabilize the crystal lattice. researchgate.net In related halogenated structures, interactions such as halogen bonds (e.g., Br⋯Cl, Br⋯N) and hydrogen bonds (e.g., C–H⋯N) play a significant role. researchgate.netresearchgate.net Additionally, π–π stacking interactions between the aromatic pyrazole and pyridine (B92270) rings are crucial for stabilizing the crystal structure. researchgate.net These interactions dictate how molecules align and assemble, influencing the material's bulk properties.
| Interaction Type | Description | Significance in Crystal Packing |
|---|---|---|
| Halogen Bonding (e.g., Br⋯N) | A directional, non-covalent interaction between a halogen atom (Br) and a Lewis base (N). | Contributes to the directional assembly of molecules within the lattice. researchgate.net |
| Hydrogen Bonding (e.g., C–H⋯N) | A weak hydrogen bond formed between a carbon-bound hydrogen and a nitrogen atom. | Forms chains or sheets of molecules, reinforcing the crystal structure. researchgate.net |
| π–π Stacking | Attractive, non-covalent interactions between the electron clouds of adjacent aromatic rings. | Leads to layered structures and contributes significantly to lattice stability. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The methyl group at the C2 position is expected to appear as a sharp singlet, typically in the upfield region of the aromatic spectrum. The four protons on the pyridine portion of the fused ring system will each produce a unique signal, with chemical shifts and coupling patterns determined by their position relative to the nitrogen atom and the fused pyrazole ring. Based on analyses of the parent pyrazolo[1,5-a]pyrimidine system and its derivatives, the expected proton signals can be assigned. researchgate.netgoogle.com
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| -CH₃ (at C2) | ~2.5 | Singlet (s) | Represents the three equivalent protons of the methyl group. |
| H-4 | ~7.8-8.0 | Doublet (d) | Couples with H-5. |
| H-5 | ~6.8-7.0 | Triplet (t) or Doublet of Doublets (dd) | Couples with H-4 and H-6. |
| H-6 | ~7.2-7.4 | Triplet (t) or Doublet of Doublets (dd) | Couples with H-5 and H-7. |
| H-7 | ~8.5-8.7 | Doublet (d) | Deshielded due to proximity to the bridgehead nitrogen. Couples with H-6. |
The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework of the molecule. Each chemically distinct carbon atom produces a single resonance, allowing for the characterization of the entire carbon skeleton. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The C3 carbon, being directly attached to the electronegative bromine atom, is expected to have its resonance shifted relative to the parent compound. Similarly, the C2 carbon will be influenced by the attached methyl group. Data from related pyrazolo[1,5-a]pyrimidine systems are instrumental in assigning these resonances. researchgate.netgoogle.com
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| -CH₃ (at C2) | ~12-15 | Methyl carbon, typically upfield. |
| C2 | ~145-150 | Quaternary carbon attached to the methyl group. |
| C3 | ~95-100 | Shielded carbon directly attached to the bromine atom. |
| C3a | ~140-145 | Bridgehead quaternary carbon. |
| C4 | ~125-130 | Protonated aromatic carbon. |
| C5 | ~110-115 | Protonated aromatic carbon. |
| C6 | ~120-125 | Protonated aromatic carbon. |
| C7 | ~140-145 | Bridgehead protonated carbon adjacent to nitrogen. |
Mass Spectrometry (MS and HRMS) for Molecular Formula Verification
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and verifying its elemental composition.
For this compound, with a molecular formula of C₈H₇BrN₂, mass spectrometry will show a characteristic molecular ion peak. A key feature will be the isotopic pattern caused by the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks (M and M+2) of almost equal intensity, separated by two m/z units, which is a definitive indicator of a monobrominated compound.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. rsc.org The calculated exact mass for C₈H₇⁷⁹BrN₂ is 209.97926 Da. uni.lu An HRMS measurement confirming this value would provide unequivocal verification of the molecular formula.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇BrN₂ | uni.lu |
| Monoisotopic Mass (for ⁷⁹Br) | 209.97926 Da | uni.lu |
| Predicted m/z for [M+H]⁺ | 210.98654 | uni.lu |
| Predicted m/z for [M+Na]⁺ | 232.96848 | uni.lu |
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into the molecular properties and behaviors that are often challenging to explore through experimental means alone. For the study of this compound and its analogs, computational methods are indispensable for elucidating electronic structure, predicting optical and spectroscopic properties, and validating experimental findings. These theoretical approaches allow for a detailed analysis at the atomic level, guiding the rational design of new materials with tailored characteristics.
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, utilized to investigate the electronic structure of molecules. DFT methods, particularly with hybrid functionals like B3LYP, have proven effective in providing a balance between accuracy and computational cost for medium to large-sized molecules, including heterocyclic systems like pyrazolo[1,5-a]pyridines.
The process typically begins with the optimization of the molecule's ground-state geometry. For analogs such as 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have shown good agreement between the optimized structure and experimental data obtained from X-ray crystallography. nih.govresearchgate.net Such calculations for this compound would reveal key geometric parameters, including bond lengths, bond angles, and dihedral angles, establishing the most stable conformation of the molecule.
A primary output of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are fundamental descriptors of a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govresearchgate.net A smaller energy gap generally implies higher reactivity and is associated with a "soft" molecule. researchgate.net For instance, in studies of related pyridine derivatives, the HOMO-LUMO gap was calculated to assess reactivity, with a smaller gap indicating a higher potential for electronic transitions. ijcce.ac.ir The spatial distribution of these orbitals reveals the regions of the molecule involved in electron donation (HOMO) and acceptance (LUMO). For this compound, the HOMO is expected to be distributed over the π-conjugated ring system, while the LUMO would also be located on the aromatic core. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group would modulate the electron density and energy levels of these orbitals.
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This information is crucial for understanding intermolecular interactions and predicting the sites of chemical reactions.
| Parameter | Description | Typical Calculated Value for Analogs (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | ~4.0 to 4.5 |
Table 1: Representative electronic properties for pyrazolo[1,5-a]pyridine (B1195680) analogs calculated using DFT. The values are illustrative and depend on the specific analog and computational method. nih.govresearchgate.net
Time-Dependent DFT (TD-DFT) for Optical Property Insights
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited-state properties of molecules, making it essential for understanding their optical behavior. It is widely used to predict UV-Vis absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states.
For families of related heterocyclic compounds like pyrazolo[1,5-a]pyrimidines and thiazolo[3,2-a]pyridines, TD-DFT calculations have successfully reproduced experimental absorption spectra. rsc.orgnih.govresearchgate.net These studies show that the absorption bands in the UV-Vis region typically arise from π → π* and n → π* transitions within the aromatic system. The calculations provide not only the absorption wavelength (λmax) but also the oscillator strength (f), which is related to the intensity of the absorption peak.
The nature of substituents on the pyrazolo[1,5-a]pyridine core significantly influences the optical properties. For example, studies on analogous pyrazolo[1,5-a]pyrimidines have shown that electron-donating groups (EDGs) can lead to a red shift (longer wavelength) in the absorption maximum and increase absorption intensity, while electron-withdrawing groups (EWGs) have the opposite effect. rsc.orgnih.gov In this compound, the interplay between the electron-donating methyl group and the electron-withdrawing bromo group would determine the precise optical characteristics. TD-DFT calculations can elucidate these effects by analyzing the molecular orbitals involved in each electronic transition.
These theoretical spectra are often calculated in both the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM) to account for solvatochromic effects, where the absorption wavelength shifts depending on the solvent's polarity. researchgate.net The good agreement often found between theoretical and experimental spectra validates the computational approach and allows for reliable interpretation of the electronic transitions. ijcce.ac.ir
| Analog System | Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine-based fluorophore | S0 → S1 | ~380 | > 0.5 | HOMO → LUMO (π → π) |
| Thiazolo[3,2-a]pyridine derivative | S0 → S2 | ~320 | > 0.2 | HOMO-1 → LUMO (π → π) |
Table 2: Illustrative TD-DFT results for electronic transitions in analogous heterocyclic systems. The data demonstrates the type of insights gained from such calculations. rsc.orgresearchgate.net
Prediction and Validation of Spectroscopic Data
Computational chemistry is a valuable tool for predicting spectroscopic data, which can be used to confirm the structure of newly synthesized compounds or to interpret complex experimental spectra. DFT calculations are routinely used to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.
Vibrational Spectra: By calculating the second derivatives of the energy with respect to atomic displacements, DFT can predict the vibrational frequencies and intensities of a molecule. These theoretical frequencies are often scaled by an empirical factor to correct for systematic errors arising from the approximations in the functional and the neglect of anharmonicity. The resulting predicted spectrum can be compared with experimental FT-IR and Raman data to assign specific vibrational modes to observed peaks. For example, the characteristic stretching frequencies for C=N, C=C, and C-H bonds in the pyrazolo[1,5-a]pyridine ring system can be identified.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating NMR chemical shifts (δ) for nuclei like ¹H and ¹³C. ijcce.ac.ir The calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Computational studies on pyrazolo[1,5-a]pyrimidine derivatives have shown that predicted ¹H and ¹³C chemical shifts are in good agreement with experimental values, aiding in the unambiguous assignment of all proton and carbon resonances. researchgate.net This predictive power is particularly useful for distinguishing between isomers, such as 5-methyl and 7-methyl derivatives in the pyrazolo[1,5-a]pyrimidine system. researchgate.net For this compound, such calculations would predict the chemical shifts for all unique protons and carbons, which could then be validated against experimentally obtained NMR spectra to confirm its structure. nih.govacs.org
| 13C NMR Chemical Shifts (δ, ppm) for a Pyrazolo[1,5-a]pyridine Analog | ||
|---|---|---|
| Carbon Atom | Experimental (DMSO-d6) | Calculated (GIAO/DFT) |
| C-2 | 146.4 | 147.1 |
| C-3 | 100.8 | 101.5 |
| C-5 | 162.3 | 163.0 |
| C-6 | 110.6 | 111.2 |
| C-7 | 146.6 | 147.3 |
Table 3: A representative comparison of experimental and computationally predicted ¹³C NMR chemical shifts for a pyrazolo[1,5-a]pyrimidine analog, demonstrating the accuracy of modern computational methods. nih.gov
Mechanistic Investigations of Bromination and Derivatization Reactions
Elucidation of Bromination Reaction Mechanisms
The introduction of a bromine atom onto the pyrazolo[1,5-a]pyridine (B1195680) core is a critical step in the synthesis of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine and related halogenated compounds. Mechanistic studies have primarily focused on electrophilic substitution pathways.
The bromination of pyrazolo[1,5-a]pyrimidines, a related heterocyclic system, has been shown to proceed via an electrophilic substitution mechanism. nih.gov This provides a strong model for understanding the bromination of pyrazolo[1,5-a]pyridines. The reaction involves the attack of an electrophilic bromine species on the electron-rich pyrazole (B372694) ring of the heterocyclic system. researchgate.netyoutube.com For pyrazolo[1,5-a]pyrimidine (B1248293), molecular orbital calculations predict that electrophilic substitution will occur successively at the 3- and 6-positions. researchgate.net This aligns with experimental observations where bromination often yields 3-bromo and 3,6-dibromo species. researchgate.net
In the case of pyrazolo[1,5-a]pyridine, the substitution pattern is also dictated by the electronic properties of the fused ring system. The nitrogen atom in the pyridine (B92270) ring is electron-withdrawing, which can deactivate the pyridine ring towards electrophilic attack. youtube.com Conversely, the pyrazole moiety is generally more electron-rich and thus more susceptible to electrophilic substitution. This inherent reactivity difference directs the electrophilic bromine to attack the pyrazole ring, leading to the regioselective formation of 3-bromo derivatives.
Modern synthetic methods for bromination often avoid the use of hazardous elemental bromine, opting instead for halide salts as the bromine source in the presence of an oxidant. researchgate.net This approach, known as oxidative halogenation, offers a safer and more environmentally friendly alternative. researchgate.net
Several systems have been developed for the oxidative halogenation of pyrazolo[1,5-a]pyrimidines, which are instructive for the synthesis of this compound. One such system employs a combination of a halide salt (e.g., NaBr, KBr) and an oxidant like potassium persulfate (K₂S₂O₈) in an aqueous medium. nih.gov In this process, the oxidant generates the electrophilic halogen species in situ, which then participates in the electrophilic substitution reaction. nih.gov
Another effective system utilizes a hypervalent iodine(III) reagent, such as phenyliodine diacetate (PIDA), in combination with potassium halide salts in water at room temperature. nih.gov Mechanistic studies suggest that PIDA initiates a ligand exchange with the halide salt to form an intermediate that then generates an electrophilic halogen species. nih.gov This method has proven to be highly efficient and regioselective for the C3 halogenation of pyrazolo[1,5-a]pyrimidines. nih.gov The use of dimethyl sulfoxide (B87167) (DMSO) in combination with hydrogen halides (HX) has also been reported as a mild and efficient system for the oxidative bromination and iodination of various arenes and heteroarenes. acs.org
The choice of oxidant and halide source can significantly influence the reaction efficiency and selectivity. For instance, vanadium-catalyzed oxidative bromination, promoted by a Brønsted or Lewis acid under molecular oxygen, provides an environmentally benign method for bromination. researchgate.net Metal-free oxidative bromination has also been achieved using tetrabutylammonium (B224687) bromide as the bromide source, trifluoroacetic acid, and hydrogen peroxide as the oxidant in aqueous media. researchgate.net
| Halide Source | Oxidant | Key Mechanistic Feature | Reference |
|---|---|---|---|
| NaBr, KBr | K₂S₂O₈ | In situ generation of electrophilic bromine via oxidation of bromide. | nih.gov |
| KBr | Phenyliodine diacetate (PIDA) | Ligand exchange with PIDA to form an electrophilic halogenating species. | nih.gov |
| HBr | Dimethyl sulfoxide (DMSO) | Mild oxidation of HBr by DMSO to generate the active brominating agent. | acs.org |
| Bromide Source | Molecular Oxygen (with Vanadium catalyst) | Vanadium-catalyzed oxidation of bromide. | researchgate.net |
| Tetrabutylammonium bromide | Hydrogen Peroxide | Metal-free oxidation of bromide. | researchgate.net |
Mechanistic Studies of Cyclization and Annulation Processes
This compound and its analogs are often synthesized through cyclization and annulation reactions. Mechanistic investigations of these processes are key to understanding how the fused heterocyclic ring system is constructed.
One common synthetic route involves the [3+2]-annulation reaction. chim.itresearchgate.net For example, the reaction of aminopyridinium salts with α-alkylnitroalkenes can yield 3-substituted pyrazolo[1,5-a]pyridines under mild conditions, using air as the oxidant. chim.it The mechanism likely involves the formation of an intermediate that undergoes oxidative aromatization to furnish the final product. chim.it In the absence of a substituent at the α-position of the nitroalkene, a 3-nitro-substituted product is formed, indicating a different reaction pathway that involves an additional oxidation step. chim.it
The synthesis of pyrazolo[1,5-a]pyridines can also be achieved through the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. organic-chemistry.org These reactions proceed under metal-free conditions and are thought to involve a stepwise mechanism of Michael addition followed by intramolecular cyclization and subsequent aromatization. researchgate.net
Furthermore, the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes provides another route to the imidazo[1,5-a]pyridine (B1214698) core, a related heterocyclic system. beilstein-journals.org The proposed mechanism involves the initial nucleophilic attack of the aminomethylpyridine on an activated nitronate, forming an amidinium species. This intermediate is then well-suited for a 5-exo-trig cyclization, leading to a dihydro-imidazo[1,5-a]pyridinium ion, which subsequently aromatizes. beilstein-journals.org
Kinetic Isotope Effect (KIE) Studies in C–H Activation Processes
While specific Kinetic Isotope Effect (KIE) studies for C–H activation processes directly involving this compound are not extensively reported in the provided context, KIE studies are a powerful tool for elucidating reaction mechanisms, particularly those involving the cleavage of a C-H bond in the rate-determining step.
For example, in the context of a nitrosonium-catalyzed bromination of electron-rich arenes, a kinetic isotope effect (kH/kD) of 1.1 was measured using pentadeuteriophenyl phenyl ether. researchgate.net This small KIE value suggests that the C-H bond cleavage is not the rate-determining step of the reaction. researchgate.net Such studies are crucial for distinguishing between different mechanistic pathways, for instance, an electrophilic aromatic substitution mechanism where the initial attack of the electrophile is rate-limiting, versus a mechanism where C-H bond cleavage is the slow step. The direct and selective functionalization of the pyridine ring, which is generally challenging due to its electron-poor nature, is an active area of research where KIE studies could provide valuable mechanistic insights. rsc.org
Regioselectivity Mechanisms in Functionalization Reactions
The regioselectivity of functionalization reactions on the pyrazolo[1,5-a]pyridine scaffold is a critical aspect governed by the electronic and steric properties of the substrate and reagents. As discussed in the context of bromination, the inherent electronic differences between the pyrazole and pyridine rings are a primary determinant of regioselectivity in electrophilic substitutions. researchgate.netyoutube.comyoutube.com The electron-rich C3 position of the pyrazole ring is the most common site for electrophilic attack. researchgate.net
In [3+2]-annulation reactions, the regioselectivity is often controlled by the nature of the reactants. For instance, the reaction of pyridinium (B92312) salts with nitroalkenes can lead to different products depending on the substitution pattern of the nitroalkene. chim.it The reaction of N-aminopyridinium ylides with electron-deficient alkenes, mediated by PIDA, provides multifunctionalized pyrazolo[1,5-a]pyridines with high regioselectivity. organic-chemistry.org
The regioselectivity can also be influenced by the reaction conditions. For example, the nitration of pyrazolo[1,5-a]pyrimidine shows strong reagent dependency. researchgate.net Using mixed nitric and sulfuric acids results in substitution at the 3-position, whereas nitric acid in acetic anhydride (B1165640) leads to substitution at the 6-position. researchgate.net This highlights the subtle interplay of factors that can be manipulated to control the site of functionalization.
Reaction Optimization Parameters and Their Mechanistic Implications
Optimizing reaction parameters such as solvent, temperature, catalyst, and base is essential for achieving high yields and selectivities. These parameters often have direct mechanistic implications.
In the synthesis of halogenated pyrazolo[1,5-a]pyrimidines, the choice of solvent was found to be crucial. nih.gov Water proved to be a green and effective solvent for the hypervalent iodine(III)-mediated halogenation, suggesting that the reaction proceeds efficiently in a polar protic medium. nih.gov
For Suzuki cross-coupling reactions involving bromo-substituted pyridines, the choice of base and catalyst is critical. researchgate.net A study on the synthesis of 2-methyl-4-phenylpyridine (B85350) found that the combination of K₂CO₃ as the base and Pd(dppf)Cl₂ as the catalyst under microwave irradiation gave the optimal results. researchgate.net The base is essential for the transmetalation step in the catalytic cycle, while the ligand on the palladium catalyst influences the rates of oxidative addition and reductive elimination.
In nucleophilic aromatic substitution (SNA_r) reactions, the choice of base can lead to different reaction profiles, sometimes resulting in sigmoidal concentration profiles that suggest an autocatalytic mechanism. rsc.org This indicates that a species generated during the reaction can act as a catalyst, changing the dominant reaction pathway. rsc.org
| Parameter | Example Reaction | Mechanistic Implication | Reference |
|---|---|---|---|
| Solvent | Hypervalent iodine(III)-mediated halogenation | Water as a solvent facilitates the reaction, indicating tolerance for polar protic media. | nih.gov |
| Base/Catalyst | Suzuki cross-coupling | The combination of K₂CO₃ and Pd(dppf)Cl₂ optimizes the catalytic cycle. | researchgate.net |
| Base | Nucleophilic aromatic substitution | The choice of base can alter the reaction pathway, potentially leading to autocatalysis. | rsc.org |
| Reagent | Nitration of pyrazolo[1,5-a]pyrimidine | Different nitrating agents lead to different regioselectivities (C3 vs. C6). | researchgate.net |
Green Chemistry Principles in the Synthesis and Functionalization of 3 Bromo 2 Methylpyrazolo 1,5 a Pyridine
Environmentally Benign Reaction Conditions
The selection of reaction conditions is a cornerstone of green chemistry, prioritizing safety and environmental impact. For the synthesis of pyrazolo[1,5-a]pyridine (B1195680) derivatives, this involves the use of non-toxic solvents and energy-efficient protocols.
Water is considered an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.netnih.gov Its application in organic synthesis minimizes the reliance on volatile organic compounds (VOCs), which are often hazardous and environmentally damaging. researchgate.net While direct synthesis of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine in water is not extensively documented, functionalization reactions on related brominated heterocyclic cores frequently employ aqueous systems.
For instance, Suzuki-Miyaura cross-coupling reactions, a common method for functionalizing bromo-substituted heterocycles, have been successfully performed in mixed aqueous solvents. Research on the related compound, 3-bromo pyrazolo[1,5-a]pyrimidin-5-one, demonstrated efficient coupling with various boronic acids using an ethanol (B145695) and water mixture. nih.gov Similarly, the synthesis of other pyridine (B92270) derivatives has been achieved in solvent mixtures of 1,4-dioxane (B91453) and water. mdpi.commdpi.com The use of water in these transition-metal catalyzed reactions can also promote essential processes like ligand exchange. researchgate.net Furthermore, the saponification of a pyrazolo[1,5-a]pyridine-3-carboxylate intermediate to its corresponding carboxylic acid has been conducted in a methanol-water solvent system. chemicalbook.com These examples highlight the feasibility and green advantages of incorporating water into the synthesis and derivatization pathways of the pyrazolo[1,5-a]pyridine framework.
Conducting reactions at room temperature (RT) significantly reduces the energy consumption associated with heating, aligning with green chemistry's emphasis on energy efficiency. Several synthetic steps toward pyrazolo[1,5-a]pyridine derivatives have been successfully implemented at ambient temperatures.
A key example is the nucleophilic substitution reaction on 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, a related scaffold, which proceeds with morpholine (B109124) at room temperature to achieve a 94% yield. nih.gov Other multi-step syntheses involving the pyrazolo[1,5-a]pyrimidine (B1248293) core also feature reactions or work-up procedures performed at room temperature. ekb.eg For instance, the hydrolysis of an ester on the pyrazolo[1,5-a]pyridine ring to form 3-bromo-pyrazolo[1,5-a]pyridine-5-carboxylic acid is carried out at 20°C. chemicalbook.com While many cyclization reactions to form the core structure require heat, subsequent functionalization steps can often be designed to occur under milder, more energy-efficient ambient conditions.
Atom Economy and Reaction Mass Efficiency (RME)
Atom economy (AE) and Reaction Mass Efficiency (RME) are critical metrics for evaluating the "greenness" of a chemical process. researchgate.netjetir.org AE, introduced by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. buecher.de RME provides a more comprehensive view by considering the masses of all substances used in a reaction, including solvents and reagents. researchgate.net
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com
Reactions with high atom economy, such as additions and rearrangements, are considered greener as they generate minimal waste. scranton.edu The synthesis of the pyrazolo[1,5-a]pyridine core often involves cycloaddition reactions, which are inherently atom-economical. acs.orgnih.gov For example, the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes incorporates most atoms from the reactants into the final heterocyclic product. acs.org
In contrast, substitution and elimination reactions tend to have lower atom economy due to the formation of stoichiometric byproducts. scranton.edu The table below illustrates how different reaction types used in the synthesis and functionalization of pyrazolo[1,5-a]pyridines compare in terms of atom economy.
| Reaction Type | General Description | Atom Economy Principle | Relevance to Pyrazolo[1,5-a]pyridine Synthesis |
|---|---|---|---|
| Cycloaddition | Two or more molecules combine to form a cyclic adduct. | High (approaching 100%) | Core synthesis via [3+2] cycloaddition of N-iminopyridinium ylides and alkynes. acs.orgnih.gov |
| Rearrangement | A reaction that reorganizes the bonds within a molecule. | 100% | Considered a highly efficient transformation type in synthetic design. scranton.edu |
| Addition | Two or more molecules combine to form a single larger molecule. | 100% | Ideal for functionalization as all reactant atoms are incorporated. buecher.de |
| Substitution | A functional group in a chemical compound is replaced by another group. | Lower | Used in bromination and subsequent functionalization (e.g., Suzuki coupling), generating salt byproducts. nih.gov |
While specific RME calculations for the synthesis of this compound are not detailed in the literature, prioritizing atom-economical reactions like cycloadditions for the core structure is a key green strategy.
Catalyst-Free Methodologies
Eliminating the need for, particularly heavy metal, catalysts is a significant goal in green chemistry as it simplifies purification, reduces costs, and avoids toxic waste. Several catalyst-free methods have been developed for the synthesis of the pyrazolo[1,5-a]pyridine skeleton.
One notable approach involves a [3+2] cycloaddition of alkyne and alkene derivatives to 2-imino-1H-pyridin-1-amines under catalyst-free conditions, facilitated by sonochemistry. nih.gov This method provides a highly efficient and regioselective route to polysubstituted pyrazolo[1,5-a]pyridines in excellent yields. nih.gov
Another innovative, catalyst-free strategy is the cross-dehydrogenative coupling (CDC) reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds. acs.orgnih.gov This process is promoted by acetic acid and molecular oxygen, proceeding through an oxidative C(sp³)–C(sp²) dehydrogenative coupling followed by a dehydrative cyclization. nih.gov This method is lauded for its high atom economy and avoidance of metal catalysts, offering a greener pathway to uniquely substituted pyrazolo[1,5-a]pyridines. nih.gov
Microwave-Assisted Synthesis as a Green Technology
Microwave-assisted synthesis has emerged as a powerful green technology, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity. mdpi.com This technique has been effectively applied to both the synthesis and functionalization of pyrazolo[1,5-a]pyridine and related scaffolds.
Microwave irradiation has been instrumental in facilitating the Suzuki-Miyaura cross-coupling of bromo-substituted pyrazolo[1,5-a]pyrimidines, which are structurally similar to this compound. nih.govnih.gov This allows for the efficient introduction of various aryl and heteroaryl groups at the C3 position. nih.govresearchgate.net The use of microwave heating can reduce reaction times from hours to mere minutes. nih.gov
The table below summarizes representative conditions for microwave-assisted functionalization of a related brominated heterocycle.
| Reactant | Coupling Partner | Catalyst System | Solvent | Temperature | Time | Reference |
|---|---|---|---|---|---|---|
| 3-bromo pyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | XPhosPdG2 / XPhos | Ethanol / Water (4:1) | 135 °C | 40 min | nih.gov |
| 3-bromopyrazolo[1,5-a]pyrimidines | Aryl/heteroaryl boronic acids | XPhosPdG2 / XPhos | Not specified | Not specified | Not specified | nih.gov |
| Imidazo[1,5-a]pyridine (B1214698) synthesis | Cycloaddition | Catalyst-free | Not specified | 155 °C | 50 min | mdpi.com |
Beyond functionalization, microwave assistance is also used for the synthesis of the core heterocyclic structure itself, such as in the one-pot cycloaddition reactions to form imidazo[1,5-a]pyridines, which can be prepared in yields over 80%. mdpi.com
Sonochemical Approaches for Sustainable Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional synthetic methods. The phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates.
A highly efficient, one-pot sonochemical synthetic strategy has been developed for producing novel classes of polysubstituted pyrazolo[1,5-a]pyridines. nih.gov This method utilizes a [3+2] cycloaddition of dialkyl acetylenedicarboxylates or alkenes with 2-imino-1H-pyridin-1-amines. nih.gov Notably, this reaction proceeds under catalyst-free conditions, offering a significant green advantage. The sonochemical approach provides very good to excellent yields and high regioselectivity, representing a scalable and sustainable route to these important heterocyclic compounds. nih.gov
Reduced Waste Production and Reagent Accessibility
The application of green chemistry principles to the synthesis and functionalization of this compound is crucial for developing environmentally benign and economically viable chemical processes. Key areas of focus include minimizing waste through high atom economy reactions and utilizing reagents that are readily available, less hazardous, and recyclable.
Catalyst-Free and Atom-Economical Syntheses
A significant advancement in reducing waste is the development of synthetic routes that proceed without the need for metal catalysts, which can be costly, toxic, and difficult to remove from the final product. Research has demonstrated efficient methods for synthesizing the core pyrazolo[1,5-a]pyridine structure through cross-dehydrogenative coupling (CDC) reactions. One such approach involves the reaction of N-amino-2-iminopyridines with β-dicarbonyl compounds. acs.orgnih.gov This method is notable for its high atom economy, as it forms C–C bonds while theoretically generating only water as a byproduct. acs.org
The process is promoted by acetic acid and uses molecular oxygen (O2) as the terminal oxidant, which is an ideal green reagent due to its natural abundance and the benign nature of its reduction product (water). acs.orgnih.gov By avoiding stoichiometric heavy-metal oxidants or pre-functionalized starting materials, this strategy significantly reduces inorganic waste streams. acs.org The synthesis of various substituted pyrazolo[1,5-a]pyridines using this method proceeds with high yields, further contributing to waste minimization. nih.gov
Table 1: Comparison of Reagents in Pyrazolo[1,5-a]pyridine Synthesis
| Aspect | Traditional Methods | Green Chemistry Approach | Reference |
|---|---|---|---|
| Oxidant | Stoichiometric heavy-metal oxidants | Molecular Oxygen (O2) | acs.org |
| Catalyst | Often requires metal catalysts (e.g., Palladium, Copper) | Catalyst-free | acs.org |
| Solvent | Halogenated solvents (e.g., 1,2-dichloroethane) | Acetic Acid, Ethanol, PEG-400, Water | acs.orgbme.hujocpr.com |
| Byproducts | Metal salts, organic waste | Primarily Water | acs.org |
Accessibility of Starting Materials and Reagents
The economic feasibility of synthesizing this compound is heavily dependent on the accessibility and cost of the starting materials. Many synthetic routes for the pyrazolo[1,5-a]pyrimidine scaffold, a closely related structure, begin with readily available and inexpensive 1,3-dicarbonyl compounds and 5-aminopyrazoles. mdpi.comnih.gov For instance, the reaction between 5-amino-3-methylpyrazole and diethyl malonate uses common bulk chemicals. nih.gov
The use of polyethylene (B3416737) glycol (PEG-400) as a reaction medium represents another green alternative. PEGs are inexpensive, non-toxic, non-halogenated, and biodegradable, making them excellent solvents for chemical synthesis. jocpr.com Syntheses conducted in PEG-400 are often cleaner, result in excellent yields, and require shorter reaction times, which reduces energy consumption. jocpr.com
Furthermore, the development of one-pot, multi-component reactions enhances reagent accessibility and reduces waste. These reactions combine several steps into a single operation, avoiding the need for isolating and purifying intermediates. This not only saves time and resources but also minimizes solvent and material loss at each stage. nih.gov For example, the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives has been achieved through three-component reactions, showcasing the efficiency of this approach. nih.gov
Table 2: Research Findings on Greener Synthesis of Pyrazolo[1,5-a]pyridine Scaffolds
| Methodology | Key Reagents/Conditions | Green Advantages | Reference |
|---|---|---|---|
| Cross-Dehydrogenative Coupling | Acetic Acid, Molecular Oxygen (O2) | Catalyst-free, high atom economy, water as byproduct. | acs.org |
| Sonochemistry | Ultrasonic irradiation | Energy efficient, reduced reaction times, often catalyst-free. | bme.hunih.gov |
| Green Solvent Media | Polyethylene Glycol (PEG-400), Aqueous Ethanol | Use of non-toxic, biodegradable, and recyclable solvents. | bme.hujocpr.com |
| Cyclocondensation | 1,3-dicarbonyl compounds, 5-aminopyrazoles | Utilizes cheap, commercially available reagents. | mdpi.com |
Future Directions and Research Gaps in 3 Bromo 2 Methylpyrazolo 1,5 a Pyridine Chemistry
Development of Novel and More Efficient Synthetic Routes
The construction of the pyrazolo[1,5-a]pyridine (B1195680) core is well-established, often involving the condensation of aminopyrazoles with 1,3-dicarbonyl compounds or related synthons. nih.govnih.gov However, the synthesis of specifically substituted analogs like 3-bromo-2-methylpyrazolo[1,5-a]pyridine often relies on multi-step sequences that may suffer from moderate yields or limited substrate scope. nih.gov
Future research should focus on developing more convergent and atom-economical synthetic strategies. Key research gaps and future directions include:
Cross-Dehydrogenative Coupling (CDC): The application of CDC reactions, which form bonds through the direct coupling of two C-H bonds, represents a promising avenue for a more straightforward synthesis of substituted pyrazolo[1,5-a]pyridines. acs.org Exploring CDC strategies could lead to novel and more direct routes to the target scaffold.
Novel Cyclization Strategies: Investigating alternative cyclization precursors and catalysts could unveil new pathways to the pyrazolo[1,5-a]pyridine system. nih.gov For instance, cycloaddition reactions of pyridine (B92270) N-imines have been shown to provide concise access to this scaffold and could be adapted for the synthesis of the 2-methyl substituted variant. rsc.org
| Research Area | Objective | Potential Impact |
| One-Pot Synthesis | Combine scaffold formation and bromination into a single operation. | Increased efficiency, reduced waste, lower cost. |
| C-H Activation/CDC | Develop direct C-H functionalization methods to build the core or add substituents. | Improved atom economy, access to novel derivatives. |
| Alternative Cycloadditions | Explore new dipolarophiles and reaction conditions for scaffold construction. rsc.org | Broader substrate scope, milder reaction conditions. |
Exploration of Diverse Post-Functionalization Strategies
The bromine atom at the 3-position is the most prominent feature of the title compound, serving as a linchpin for post-synthetic modification. While palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig are established methods for functionalizing related halo-pyrazolo[1,5-a]pyrimidines, the full potential of the 3-bromo group has yet to be realized. nih.gov
Future work should aim to broaden the portfolio of reactions centered at the C3 position. Research gaps and opportunities are:
Expanded Cross-Coupling Reactions: Systematically applying a wider range of modern cross-coupling reactions, such as Sonogashira (alkynylation), Heck (vinylation), Stille, and Negishi couplings, would provide access to a vast array of derivatives with diverse electronic and steric properties.
C-N and C-O Bond Formation: Beyond standard Buchwald-Hartwig amination, exploring copper- or palladium-catalyzed methods for C-O and C-S bond formation would enable the introduction of phenoxy, alkoxy, and thioether moieties, which are prevalent in biologically active molecules.
Lithiation and Borylation: Investigations into the reaction of this compound with organolithium reagents (e.g., BuLi) have revealed complex reactivity, suggesting the presence of multiple reactive sites. researchgate.net A deeper exploration of these metal-halogen exchange reactions, followed by trapping with various electrophiles, could yield novel functionalized products. Furthermore, conversion of the C-Br bond to a C-B bond (e.g., via Miyaura borylation) would create a versatile boronate ester intermediate for subsequent Suzuki couplings.
Advanced Understanding of Reaction Mechanisms and Selectivity
A significant gap exists in the fundamental understanding of the reactivity of the this compound system. Unexpected transformations observed during reactions with organolithium reagents highlight that the regioselectivity of functionalization is not always straightforward. researchgate.net The interplay between the bromine atom, the methyl group, and the nitrogen atoms of the fused rings can lead to complex reaction pathways.
Future research should be directed towards elucidating these mechanisms to enable predictable and selective synthesis:
Mechanistic Studies: Employing a combination of experimental techniques (e.g., kinetic analysis, isotopic labeling, in-situ reaction monitoring) and computational modeling is crucial. This will help to understand the factors governing regioselectivity in both electrophilic substitution and metal-catalyzed reactions.
Role of Catalysts and Reagents: A systematic study of how different ligands, metal catalysts, bases, and solvents influence reaction outcomes is needed. For example, in cyclization reactions, the acid medium can be critical in directing the nucleophilic attack that forms the pyrimidine (B1678525) ring. nih.gov Understanding these effects is key to controlling selectivity.
Computational Design and Prediction of Novel this compound Analogs
Computational chemistry offers powerful tools for accelerating the discovery of new molecules with desired properties, yet its application to the this compound scaffold is underexplored. Techniques like Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR), and molecular docking have been successfully applied to related pyrazole-based heterocycles to design new therapeutic agents. mdpi.commdpi.com
Future efforts should leverage these in silico methods to guide synthetic chemistry:
Reactivity Prediction: Using DFT calculations to model the electronic structure, frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP) of the parent compound can provide insights into its reactivity and regioselectivity. mdpi.com This can help predict the most likely sites for electrophilic or nucleophilic attack.
Virtual Library Design: Computational tools can be used to design virtual libraries of derivatives by modifying the scaffold at the 3-position. nih.gov These virtual compounds can then be screened for properties such as binding affinity to biological targets (e.g., protein kinases) or for desirable electronic properties for materials science applications. mdpi.com
ADMET Prediction: For medicinal chemistry applications, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help prioritize the synthesis of analogs with favorable drug-like characteristics.
| Computational Method | Application | Goal |
| Density Functional Theory (DFT) | Calculate FMO, MEP, and reaction energies. mdpi.com | Predict reactivity, regioselectivity, and reaction mechanisms. |
| Molecular Docking | Simulate binding of analogs to protein active sites. mdpi.com | Identify potential drug candidates and guide lead optimization. |
| QSAR/Pharmacophore Modeling | Correlate chemical structure with biological activity. | Design new analogs with enhanced potency and selectivity. |
Integration with Flow Chemistry and Heterogeneous Catalysis
The transition from traditional batch synthesis to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, scalability, and process control. The synthesis of pyrazole-fused scaffolds has been shown to be amenable to flow conditions. mdpi.com Combining flow chemistry with heterogeneous catalysis further enhances sustainability by allowing for catalyst recycling and simplified product purification. rsc.org
A major research gap is the application of these modern process technologies to the synthesis and functionalization of this compound. Future directions include:
Flow Synthesis of the Scaffold: Developing a continuous flow process for the initial cyclization reaction to produce the core structure. This could involve packed-bed reactors with solid acid catalysts to replace homogeneous acids.
Heterogeneous Catalysis for Functionalization: Designing robust, solid-supported catalysts (e.g., palladium on carbon, Pd/C) for cross-coupling reactions in a flow setup. rsc.org This would facilitate catalyst recovery and reuse, reducing costs and metal contamination in the final product.
Telescoped Reactions: Integrating multiple reaction steps (e.g., synthesis followed by functionalization) into a single, continuous "telescoped" process without isolating intermediates would represent a highly efficient and advanced manufacturing approach.
Expansion of Pyrazolo[1,5-a]pyridine Scaffolds for Material Science Applications
While pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds are primarily explored for their biological activity, their rigid, planar, and electron-rich nature makes them attractive candidates for applications in material science. Studies have shown that the pyrazolo[1,5-a]pyrimidine core can serve as a platform for fluorescent dyes. nih.gov The properties of these materials are highly dependent on the substitution pattern.
The functionalization potential of this compound provides an ideal entry point into this area. Key research opportunities include:
Development of Novel Fluorophores: Systematically synthesizing a library of derivatives by introducing various aryl, heteroaryl, and vinyl groups at the 3-position to tune the photophysical properties. The correlation between substituent structure and fluorescence quantum yield, emission wavelength, and Stokes shift needs to be established. nih.gov
Organic Electronics: Exploring the potential of extended, conjugated systems derived from the scaffold for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as organic semiconductors.
Chemosensors: Designing derivatives where the fluorescence or electronic properties are sensitive to the presence of specific analytes (e.g., metal ions, pH), leading to the development of new chemical sensors. researchgate.net
Q & A
What are the common synthetic routes for preparing 3-Bromo-2-methylpyrazolo[1,5-a]pyridine?
Level: Basic
Answer:
The synthesis typically involves cyclization or substitution reactions. A common approach is the reaction of halogenated pyrazole precursors with substituted pyridine derivatives. For example, cyclization of 3-bromo-1H-pyrazole with 1,4-dihydropyridine derivatives in the presence of a base (e.g., NaH or K₂CO₃) and polar aprotic solvents like DMF or THF under controlled temperatures (60–100°C) . Palladium-catalyzed cross-coupling reactions using alkenyl bromides/iodides or terminal alkynes can also introduce substituents at specific positions, as demonstrated in analogous pyrazolo[1,5-a]pyridine syntheses .
How is this compound characterized using spectroscopic methods?
Level: Basic
Answer:
Characterization relies on multi-technique analysis:
- NMR : ¹H and ¹³C NMR identify substituent positions and regiochemistry (e.g., methyl and bromine signals at δ 2.3–2.7 ppm and δ 90–100 ppm, respectively) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 225.00 [M+H]⁺ for C₈H₇BrN₂) .
- IR : Functional groups like C-Br (550–600 cm⁻¹) and C-N (1180–1220 cm⁻¹) are validated .
What factors influence the regioselectivity of substitution reactions at the bromine site?
Level: Advanced
Answer:
Regioselectivity is governed by electronic and steric factors:
- Electronic Effects : The electron-withdrawing bromine atom activates the pyridine ring for nucleophilic substitution, favoring reactions with amines or thiols at the 3-position .
- Steric Hindrance : Bulky nucleophiles may shift reactivity to less hindered positions. For example, methyl groups at the 2-position can direct substitutions to the 7-position in related analogs .
- Catalytic Systems : Palladium/copper catalysts enhance selectivity in cross-coupling reactions by stabilizing transition states .
How can researchers resolve contradictions in reaction outcomes when using different nucleophiles?
Level: Advanced
Answer:
Methodological adjustments include:
- Solvent Optimization : Polar solvents (e.g., DMF) improve solubility of ionic intermediates, while THF favors neutral species .
- Base Selection : Strong bases (e.g., NaH) deprotonate nucleophiles, accelerating substitution, whereas weaker bases (e.g., K₂CO₃) minimize side reactions .
- Temperature Control : Lower temperatures (0–25°C) reduce competing elimination pathways in sensitive reactions .
What are the potential biological applications of this compound in medicinal chemistry?
Level: Advanced
Answer:
The compound’s scaffold is explored for:
- Kinase Inhibition : Bromine enhances binding to ATP pockets in kinases, while the methyl group improves metabolic stability .
- Antimicrobial Activity : Analogous pyrazolo[1,5-a]pyridines show efficacy against bacterial pathogens via DNA gyrase inhibition .
- Fluorescence Probes : Derivatives with electron-donating/withdrawing groups act as pH-sensitive fluorophores in cellular imaging .
What mechanistic insights explain its reactivity in cross-coupling reactions?
Level: Advanced
Answer:
Palladium-catalyzed reactions proceed via:
- Oxidative Addition : Pd⁰ inserts into the C-Br bond, forming a Pd(II) intermediate .
- Transmetallation : Alkynes or alkenes transfer to Pd, followed by reductive elimination to form C-C bonds .
Silver additives (e.g., Ag₂O) facilitate halide abstraction, accelerating the catalytic cycle .
How do steric and electronic effects of substituents impact cyclization reactions?
Level: Advanced
Answer:
- Steric Effects : Bulky groups (e.g., trifluoromethyl) at the 7-position hinder cyclization, requiring higher temperatures (80–120°C) .
- Electronic Effects : Electron-withdrawing groups (e.g., -COOH) increase electrophilicity, promoting cyclization with β-dicarbonyl compounds .
- Solvent Polarity : Protic solvents (e.g., ethanol) stabilize charged intermediates, improving yields in cyclocondensation .
What are the key differences in reactivity between brominated and chlorinated analogs?
Level: Basic
Answer:
- Reactivity : C-Br bonds are more reactive than C-Cl in nucleophilic substitutions due to lower bond dissociation energy (Br: 65 kcal/mol vs. Cl: 81 kcal/mol) .
- Applications : Bromine’s larger atomic radius enhances π-stacking in protein-ligand interactions, making it preferable in drug discovery .
How can computational modeling aid in predicting the compound’s reactivity?
Level: Advanced
Answer:
- DFT Calculations : Predict transition-state geometries and activation energies for substitutions .
- Molecular Docking : Simulate binding affinities to biological targets (e.g., kinases) using software like AutoDock .
- Hammett Plots : Quantify electronic effects of substituents on reaction rates .
What strategies improve the yield of multi-step syntheses involving this compound?
Level: Advanced
Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc groups) to prevent side reactions .
- One-Pot Reactions : Combine steps (e.g., cyclization and coupling) to minimize intermediate isolation .
- Catalyst Recycling : Use immobilized Pd nanoparticles to reduce catalyst loading and cost .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
